

An In-depth Technical Guide to 1-Iodo-1,1-dideuterioethane (CH₃CD₂I)

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Compound of Interest

Compound Name: Iodoethane-1,1-d₂

Cat. No.: B1601439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-iodo-1,1-dideuterioethane (CH₃CD₂I), an isotopically labeled analog of iodoethane. This document is intended for researchers in various fields, including organic synthesis, medicinal chemistry, and materials science, who require detailed information on this specific deuterated compound.

Structure and Properties

1-Iodo-1,1-dideuterioethane, with the chemical formula CH₃CD₂I, is a heavy isotope-labeled version of iodoethane where the two hydrogen atoms on the carbon adjacent to the iodine are replaced with deuterium. This isotopic substitution is key to its application in mechanistic studies and as a tracer in various chemical and biological processes.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the vibrational modes of the molecule and can have a minor influence on its physical properties compared to the non-deuterated analog, iodoethane (CH₃CH₂I).

| Property | Value |
|---------------------------------------|--|
| Molecular Formula | C ₂ H ₃ D ₂ I |
| Molecular Weight | 157.98 g/mol |
| CAS Number | 3652-82-2 |
| Boiling Point | 69-73 °C (lit.) |
| Melting Point | -108 °C (lit.) |
| Density | 1.974 g/mL at 25 °C (lit.) |
| Refractive Index (n _{20/D}) | 1.509 (lit.) |

Note: The physical properties are based on commercially available **Iodoethane-1,1-d₂** and may be subject to slight variations.

Spectroscopic Data (Predicted)

While specific experimental spectra for CH₃CD₂I are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the known spectra of iodoethane and the effects of deuterium substitution.

- ¹H NMR:** The proton NMR spectrum is expected to show a singlet for the CH₃ group. The typical quartet seen for the CH₃ group in iodoethane would collapse to a singlet due to the absence of adjacent protons (protons on the CD₂ group are replaced by deuterium, which is typically not observed in ¹H NMR, and the coupling constant to deuterium, ¹J(H,D), is much smaller than ¹J(H,H)).
- ¹³C NMR:** The carbon-13 NMR spectrum should display two signals. The signal for the CD₂ carbon will be a triplet due to coupling with the two deuterium atoms (based on the n+1 rule for spin I=1 nuclei). The CH₃ carbon signal will be a singlet.
- Mass Spectrometry:** The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 158, corresponding to the molecular weight of CH₃CD₂I. Common fragmentation patterns for iodoalkanes involve the loss of the iodine atom or alkyl fragments.

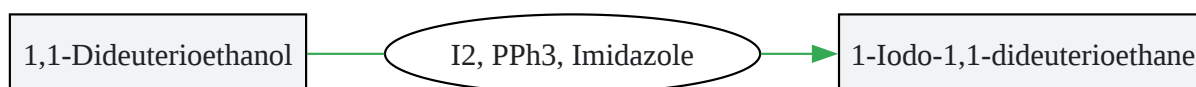
- **Vibrational Spectroscopy (IR/Raman):** The C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in iodoethane due to the heavier mass of deuterium. This shift is a hallmark of deuteration and can be used to confirm the isotopic labeling.

Synthesis Pathways

The synthesis of 1-iodo-1,1-dideuterioethane typically involves the conversion of a precursor already containing the dideuteriated ethyl group. The most common strategies involve the iodination of a corresponding deuterated alcohol or the halide exchange from a deuterated bromide.

Pathway 1: Iodination of 1,1-Dideuterioethanol

A plausible and direct route to $\text{CH}_3\text{CD}_2\text{I}$ is the iodination of 1,1-dideuterioethanol ($\text{CH}_3\text{CD}_2\text{OH}$). This can be achieved using various standard iodinating agents. A common and effective method involves the use of iodine in the presence of a reducing agent like triphenylphosphine.

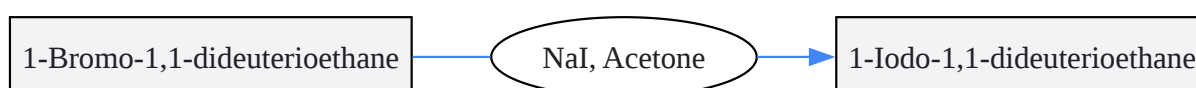


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Caption: Synthesis of $\text{CH}_3\text{CD}_2\text{I}$ from 1,1-dideuterioethanol.

Pathway 2: Halide Exchange from 1-Bromo-1,1-dideuterioethane

Another viable synthesis route is the Finkelstein reaction, which involves the treatment of 1-bromo-1,1-dideuterioethane ($\text{CH}_3\text{CD}_2\text{Br}$) with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. This is an equilibrium reaction, and the precipitation of the less soluble sodium bromide in acetone drives the reaction towards the formation of the desired iodoalkane.



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Caption: Finkelstein reaction for the synthesis of $\text{CH}_3\text{CD}_2\text{I}$.

Experimental Protocols

Detailed experimental protocols for the synthesis of $\text{CH}_3\text{CD}_2\text{I}$ are not widely published. However, the following are generalized procedures based on established methods for the synthesis of iodoalkanes, adapted for the deuterated analog.

Protocol 1: Synthesis from 1,1-Dideuterioethanol (Appel Reaction)

This protocol is based on the Appel reaction, a reliable method for converting alcohols to alkyl halides.

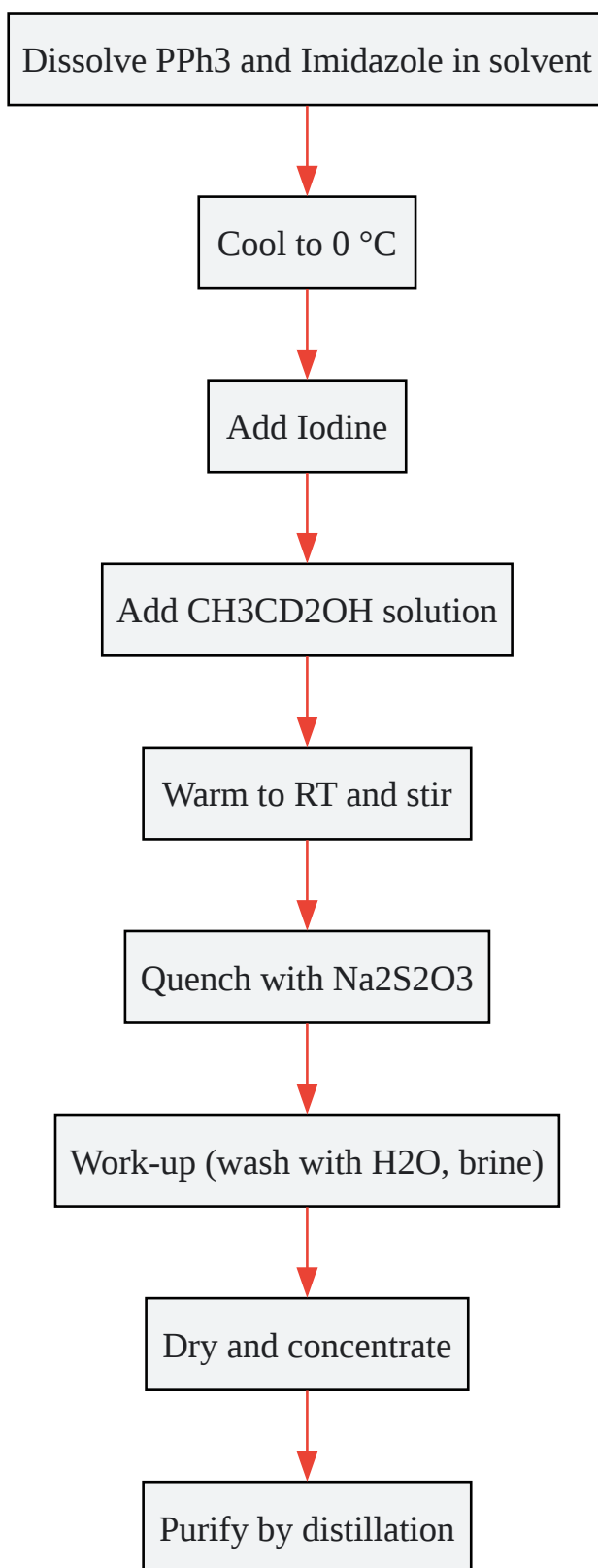
Materials:

- 1,1-Dideuterioethanol ($\text{CH}_3\text{CD}_2\text{OH}$)
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Anhydrous diethyl ether or dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and imidazole in anhydrous diethyl ether or DCM.

- Cool the mixture to 0 °C in an ice bath.
- Add iodine portion-wise to the stirred solution. The mixture will turn dark brown.
- Slowly add a solution of 1,1-dideuterioethanol in the same anhydrous solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
- Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
- Separate the organic layer, and wash it successively with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by distillation to obtain pure 1-iodo-1,1-dideuterioethane.



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Caption: Experimental workflow for the Appel reaction.

Protocol 2: Synthesis via Finkelstein Reaction

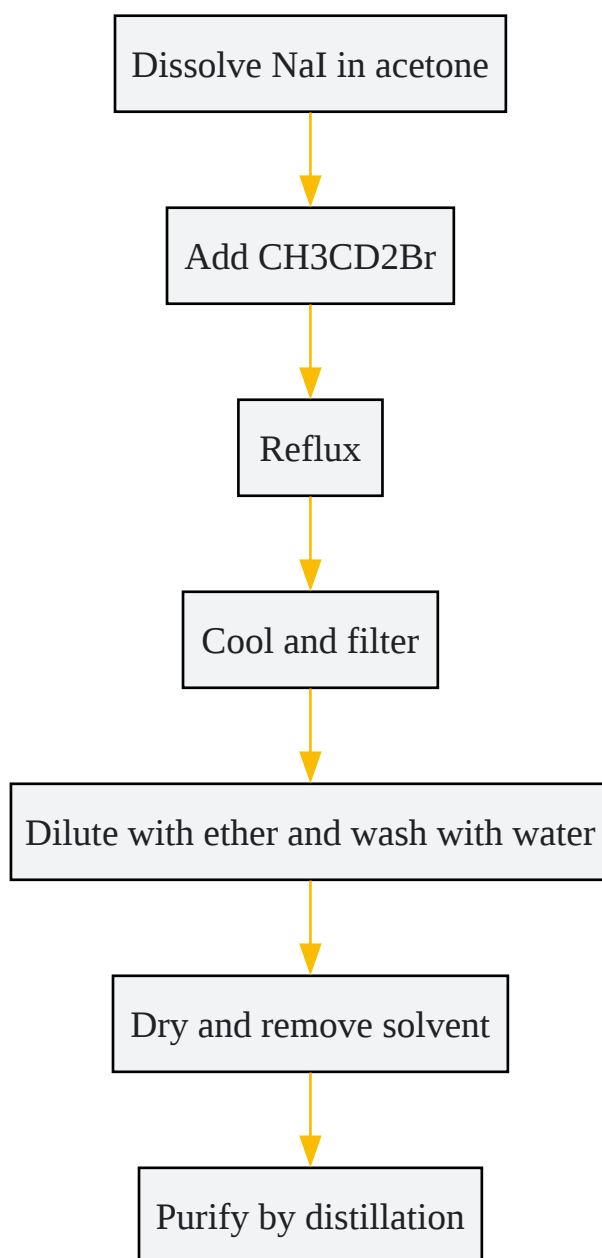
This protocol describes the halide exchange reaction.

Materials:

- 1-Bromo-1,1-dideuterioethane ($\text{CH}_3\text{CD}_2\text{Br}$)
- Sodium iodide (NaI), anhydrous
- Anhydrous acetone
- Diethyl ether
- Water
- Anhydrous calcium chloride (CaCl_2)

Procedure:

- In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.
- Add 1-bromo-1,1-dideuterioethane to the solution.
- Heat the mixture at reflux for several hours. The formation of a white precipitate (sodium bromide) should be observed.
- After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.
- Filter off the precipitated sodium bromide.
- Dilute the filtrate with diethyl ether and wash with water to remove any remaining sodium iodide and acetone.
- Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.
- Further purify the product by fractional distillation.



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Caption: Experimental workflow for the Finkelstein reaction.

Conclusion

1-Iodo-1,1-dideuterioethane is a valuable isotopically labeled compound for detailed mechanistic and tracer studies in chemistry and related sciences. While specific, published experimental data is scarce, its synthesis can be reliably achieved through established methods such as the Appel reaction from 1,1-dideuterioethanol or the Finkelstein reaction from

1-bromo-1,1-dideuterioethane. The provided protocols and structural information serve as a comprehensive guide for researchers intending to synthesize and utilize this compound in their work. Careful execution of the described synthetic procedures and appropriate analytical characterization are essential to ensure the purity and identity of the final product.

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